

# 5-(Benzyloxy)-2-fluoroaniline chemical structure and CAS number

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## Compound of Interest

Compound Name: 5-(Benzyloxy)-2-fluoroaniline

Cat. No.: B112501

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## In-Depth Technical Guide: 5-(Benzyloxy)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Benzyloxy)-2-fluoroaniline**, a key intermediate in synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the synthesis of complex molecules relevant to drug discovery.

## Chemical Identity and Properties

**5-(Benzyloxy)-2-fluoroaniline**, also known as 2-Fluoro-5-(phenylmethoxy)benzenamine, is a substituted aniline derivative. Its unique arrangement of a fluoro group, a benzyloxy ether, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical sector.<sup>[1]</sup>

Chemical Structure:

Table 1: Physicochemical Data

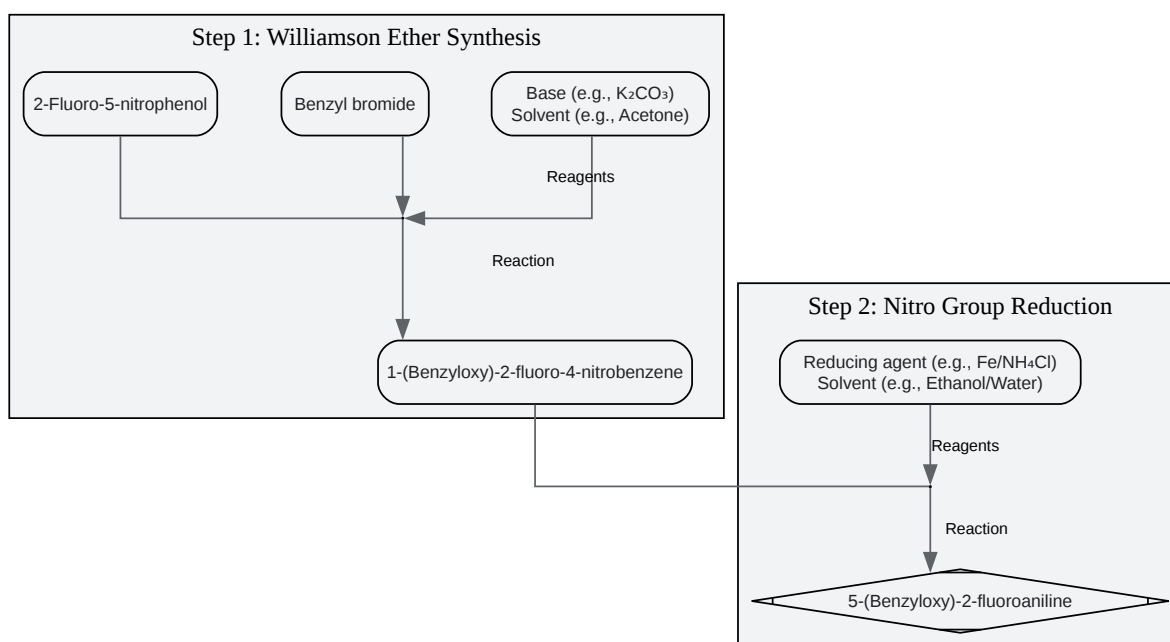
Property	Value
CAS Number	342042-82-4
Molecular Formula	C <sub>13</sub> H <sub>12</sub> FNO
Molecular Weight	217.24 g/mol
IUPAC Name	2-Fluoro-5-(phenylmethoxy)benzenamine
Appearance	Expected to be a solid
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

## Synthesis of 5-(Benzyloxy)-2-fluoroaniline

A plausible and commonly employed synthetic strategy for **5-(Benzyloxy)-2-fluoroaniline** involves a two-step process starting from a readily available precursor like 2-fluoro-5-nitrophenol. This pathway consists of a Williamson ether synthesis to introduce the benzyl group, followed by the reduction of the nitro group to the desired aniline.

## Synthetic Workflow

The overall synthetic transformation can be visualized as follows:



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A plausible synthetic workflow for **5-(Benzyloxy)-2-fluoroaniline**.

## Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **5-(Benzyloxy)-2-fluoroaniline**.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

- Materials: 2-Fluoro-5-nitrophenol, benzyl bromide, potassium carbonate ( $K_2CO_3$ ), acetone.
- Procedure:

- To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature.
- Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
- Heat the mixture to reflux and continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

## Step 2: Synthesis of **5-(Benzyloxy)-2-fluoroaniline**

- Materials: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, iron powder (Fe), ammonium chloride ( $\text{NH}_4\text{Cl}$ ), ethanol, water.
- Procedure:
  - Suspend 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
  - Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.
  - Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction by TLC.
  - After completion, cool the reaction mixture and filter through celite to remove the iron salts.
  - Concentrate the filtrate under reduced pressure to remove the ethanol.
  - Extract the aqueous residue with an organic solvent such as ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **5-(Benzyloxy)-2-fluoroaniline**.

## Applications in Drug Discovery and Organic Synthesis

**5-(Benzyloxy)-2-fluoroaniline** serves as a valuable intermediate in organic synthesis, primarily due to its distinct structural features and reactivity. The aniline portion of the molecule allows for a variety of chemical reactions, such as electrophilic aromatic substitution and nucleophilic reactions, which are fundamental in building complex molecular architectures.<sup>[1]</sup> The amino group can be readily transformed into other functional groups, making it a versatile handle for synthetic chemists.<sup>[1]</sup>

The benzyloxy fluoroaniline scaffold is a key component in the synthesis of various biologically active compounds. For instance, structurally similar isomers have been utilized in the development of antagonists for the P2Y1 receptor, which are investigated for the treatment of thromboembolic disorders, and in the creation of potential antifungal agents.<sup>[1]</sup>

## Data Summary

Table 2: Key Reagents and Molar Equivalents for Synthesis

Step	Reagent	Molar Equivalent
1	2-Fluoro-5-nitrophenol	1.0
	Benzyl bromide	1.1
	Potassium carbonate	1.5
2	1-(Benzyloxy)-2-fluoro-4-nitrobenzene	1.0
	Iron powder	3.0
	Ammonium chloride	1.0

Disclaimer: The experimental protocols provided are based on established chemical transformations for similar compounds and should be adapted and optimized for specific

laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

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## References

- 1. 5-(Benzyloxy)-2-fluoroaniline|High-Quality Research Chemical [benchchem.com]
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